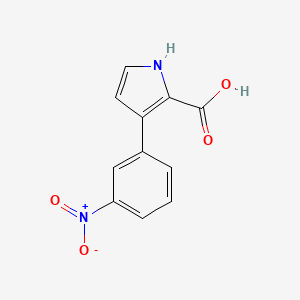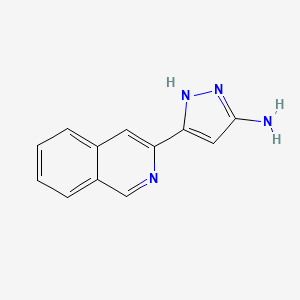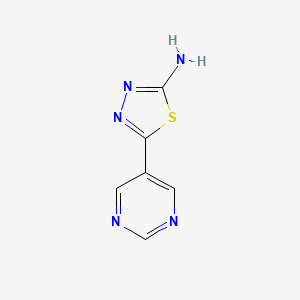
2-Amino-5-(5-pyrimidinyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(5-pyrimidinyl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(5-pyrimidinyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with pyrimidine-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
2-Amino-5-(5-pyrimidinyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-Amino-5-(5-pyrimidinyl)-1,3,4-thiadiazole varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved can include binding to active sites, disrupting cellular processes, or inducing apoptosis in cancer cells.
類似化合物との比較
2-Amino-5-methylpyridine: Shares a similar pyrimidine structure but lacks the thiadiazole ring.
3-(2-Amino-5-pyrimidinyl)benzoic acid: Contains a pyrimidine ring but is structurally different due to the presence of a benzoic acid moiety.
Uniqueness: 2-Amino-5-(5-pyrimidinyl)-1,3,4-thiadiazole is unique due to the presence of both the thiadiazole and pyrimidine rings, which confer distinct chemical and biological properties
特性
分子式 |
C6H5N5S |
|---|---|
分子量 |
179.21 g/mol |
IUPAC名 |
5-pyrimidin-5-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H5N5S/c7-6-11-10-5(12-6)4-1-8-3-9-2-4/h1-3H,(H2,7,11) |
InChIキー |
QDZGNBMNWHGJMZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=N1)C2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


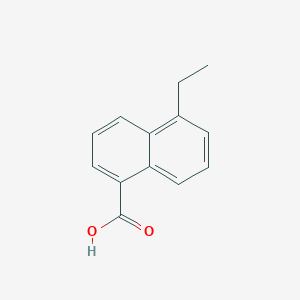

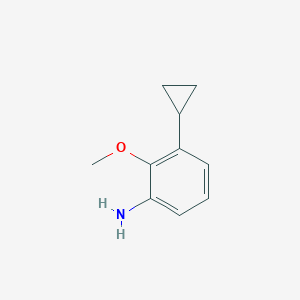
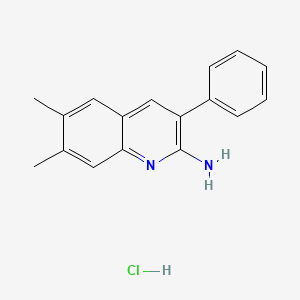
![5-Benzo[1,3]dioxol-5-yl-[1,2,4]triazin-3-ylamine](/img/structure/B13706341.png)

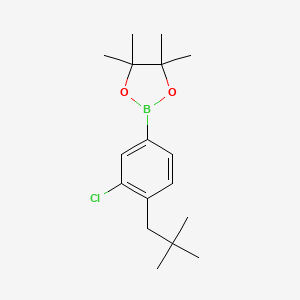
![1-Chloro-2-[(chloromethoxy)methyl]benzene](/img/structure/B13706355.png)


![TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13706370.png)
